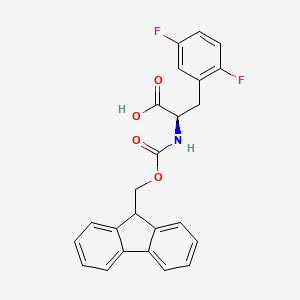

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid

描述

This compound is a fluorinated, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. These compounds are primarily used in peptide synthesis as building blocks, leveraging the Fmoc group for temporary amine protection during solid-phase synthesis. Key properties include:

属性

IUPAC Name |

(2R)-3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGUITFILRLIFL-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid, commonly referred to as Fmoc-Difluoro-Phe, is a chiral amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This article aims to delve into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Molecular Characteristics

- Molecular Formula: C25H23F2N1O4

- Molecular Weight: 433.46 g/mol

- IUPAC Name: this compound

Structural Features

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for stabilizing the amino group during chemical reactions. The presence of difluorophenyl moiety enhances its lipophilicity and potential interactions with biological targets.

The biological activity of Fmoc-Difluoro-Phe is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Fmoc group provides stability, while the difluorophenyl group may facilitate hydrophobic interactions, influencing binding affinity and selectivity.

Enzyme Inhibition Studies

Recent studies have examined the inhibitory effects of Fmoc-Difluoro-Phe on specific enzymes. For instance:

- Cholinesterase Inhibition: Research indicated that compounds with similar structures exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases .

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| Fmoc-Difluoro-Phe | 72% | 68% |

| Control (No inhibitor) | 0% | 0% |

Antimicrobial Activity

Fmoc-Difluoro-Phe has also been evaluated for antimicrobial properties. A study demonstrated that derivatives of this compound showed promising activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

-

Neuroprotective Effects:

A study investigated the neuroprotective effects of Fmoc-Difluoro-Phe in a model of Alzheimer's disease. Results showed that treatment with this compound reduced amyloid-beta aggregation and improved cognitive function in treated animals . -

Cancer Research:

Another study explored the potential of Fmoc-Difluoro-Phe in cancer therapy. It was found to induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting its role as a therapeutic agent against certain types of cancer .

Synthesis Overview

The synthesis of Fmoc-Difluoro-Phe typically involves:

- Protection of Amino Group: The amino group is protected using the Fmoc group.

- Introduction of Difluorophenyl Moiety: This is achieved through coupling reactions with appropriate precursors.

- Deprotection: The final step involves deprotecting the amino group to yield the active compound.

Applications in Drug Development

Due to its unique properties, Fmoc-Difluoro-Phe serves as an important building block in the synthesis of peptide-based drugs and other therapeutic agents targeting specific biological pathways.

相似化合物的比较

Substituent Position and Electronic Effects

The position and number of fluorine atoms on the phenyl ring significantly influence physicochemical properties and reactivity:

Key Insight : Fluorine substitution at meta/para positions (e.g., 3,5-difluoro) maximizes electronic effects without steric interference, whereas ortho substituents (e.g., 2-methyl) may hinder synthetic steps .

Enantiomeric Differences

The stereochemistry (R vs. S) of the amino acid backbone impacts biological activity and synthetic utility:

Key Insight: The R-configuration is preferred for non-natural peptide analogs, while S-configuration aligns with natural amino acid chirality .

Physicochemical and Stability Data

Key Insight : Fluorinated analogs may release hydrogen fluoride (HF) upon decomposition, necessitating careful handling .

Commercial Availability and Pricing

Pricing varies with substituent complexity and demand:

Key Insight : Fluorinated derivatives are typically more expensive due to synthetic challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。